molecular formula C13H21F2NO3 B2844212 tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 2137778-51-7

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No.: B2844212
CAS No.: 2137778-51-7
M. Wt: 277.312
InChI Key: PWNJKENKFJPVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is an organic compound with the molecular formula C13H21F2NO3. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is often used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

The synthesis of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4,4-difluorocyclohexanone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate can be compared with other similar compounds, such as:

Biological Activity

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including the difluoro and carbamate moieties, suggest significant interactions with biological systems, making it a subject of interest for various studies.

  • Molecular Formula : C13H23F2NO3
  • Molecular Weight : 279.32 g/mol
  • IUPAC Name : tert-butyl N-[4-(1,1-difluoro-2-hydroxyethyl)cyclohexyl]carbamate
  • CAS Number : 2137778-51-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro-hydroxyethyl group can engage in hydrogen bonding with active sites on enzymes, potentially modulating their activity. The carbamate moiety may also participate in covalent interactions with nucleophilic residues in proteins, influencing enzymatic functions and signaling pathways .

Pharmacological Profile

  • Enzyme Interaction : Research indicates that the compound acts as an inhibitor for certain proteases involved in bone resorption, particularly cathepsin K, which plays a crucial role in extracellular matrix degradation .
  • Absorption and Metabolism :
    • Human Intestinal Absorption : High probability (0.9966)
    • Blood-Brain Barrier Penetration : High probability (0.97)
    • CYP450 Substrates : It is a substrate for CYP450 3A4 but not for CYP450 2C9 or 2D6, indicating selective metabolism pathways .

Toxicity and Safety Profile

  • Ames Test : Non-toxic (score: 0.7104)
  • Carcinogenicity : Non-carcinogenic (score: 0.8467)
  • hERG Inhibition : Weak inhibitor (score: 0.9686), suggesting a low risk for cardiac toxicity .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityNotable Features
tert-butyl N-(2-hydroxyethyl)carbamate229.30 g/molModerate enzyme inhibitionLacks difluoro group
tert-butyl N-(4-iodophenyl)carbamate308.30 g/molStronger enzyme inhibitionContains iodine substituent
This compound279.32 g/molHigh enzyme inhibition potentialUnique difluoro-hydroxyethyl group

Case Studies

  • Inhibition of Cathepsin K : A study demonstrated that the compound significantly inhibits cathepsin K activity in vitro, which is linked to its potential use in treating bone-related disorders such as osteoporosis .
  • Fluorescent Ligands Development : The compound has been utilized in designing fluorescent ligands for studying receptor interactions, enhancing the understanding of its biological implications .

Properties

IUPAC Name

tert-butyl N-[4,4-difluoro-1-(2-oxoethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO3/c1-11(2,3)19-10(18)16-12(8-9-17)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNJKENKFJPVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.